![molecular formula C20H17NO B2493054 (E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one CAS No. 551930-62-2](/img/structure/B2493054.png)

(E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrrole derivatives involves multi-component reactions that lead to the formation of complex structures with potential antibacterial and antifungal activities. For example, Narule (2011) demonstrated a facile synthesis of pyrrole derivatives, showcasing the versatility of these methods in producing compounds with significant biological activity (Narule, 2011).

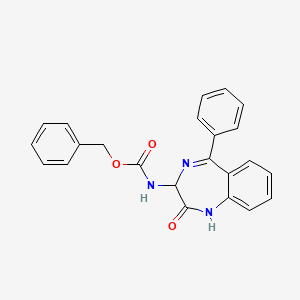

Molecular Structure Analysis

Molecular structure determinations, often accomplished through crystallography and spectroscopic methods, reveal intricate details about compound geometries and electronic structures. Moser et al. (2005) provided an in-depth analysis of a related compound's crystal structure, highlighting the disorder within certain groups and the orientation of aromatic systems (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Chemical reactions involving pyrrole derivatives can lead to a variety of products with distinct properties. The synthesis routes often involve cyclization, condensation, and substitution reactions, as illustrated in studies by Narule et al. (2007), who explored reactions yielding phenothiazine-substituted pyrroles (Narule, Meshram, Santhakumari, & Shanware, 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can be profoundly influenced by the molecular architecture. For instance, the study of a related chalcone structure by Thanigaimani et al. (2015) showcases how crystal packing and intermolecular interactions can dictate the overall physical properties of these compounds (Thanigaimani et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are crucial for understanding the compound's applications. Hublikar et al. (2019) synthesized novel pyrrole chalcone derivatives, highlighting the impact of heterocyclic ring presence on antibacterial and antifungal activities (Hublikar et al., 2019).

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

- Application : A study explored the antibacterial and antifungal potential of derivatives from (E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one. It found significant antimicrobial activity against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungal species such as Candida albicans and Aspergillus niger, indicating potential for developing novel antimicrobial agents (Patel & Patel, 2017).

Stereoselective Synthesis and Anti-Cancer Activity

- Application : Another research focused on the stereoselective synthesis of E, E / E, Z isomers based on this compound, exploring their fluorescence characteristics and selective anti-cancer activity. Remarkably, certain isomers demonstrated notable anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).

Electrochromic Device Applications

- Application : A study synthesized a soluble conducting polymer based on derivatives of this compound, demonstrating its suitability for electrochromic devices due to its efficient switching ability and suitable electronic band gap (Variş et al., 2006).

Novel Antimicrobial Agents

- Application : Research synthesized novel pyrrole chalcone derivatives of this compound, revealing good antibacterial and antifungal activity. This suggests its use in creating new antimicrobial agents (Hublikar et al., 2019).

Propriétés

IUPAC Name |

(E)-3-(4-methylphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c1-16-4-6-17(7-5-16)8-13-20(22)18-9-11-19(12-10-18)21-14-2-3-15-21/h2-15H,1H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUKIWYMXQWEEX-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2492972.png)

![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2492983.png)

![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B2492984.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2492986.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide](/img/structure/B2492990.png)

![N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2492991.png)